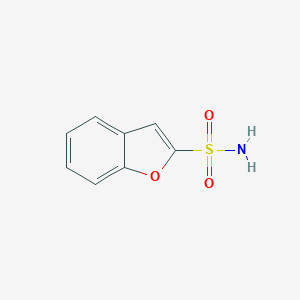

1-Benzofuran-2-Sulfonamide

Overview

Description

2-(2-Methylbenzamido)acetic acid: 2-Methylhippuric acid or O-Toluric acid , is an acyl glycine. Acyl glycines are typically minor metabolites of fatty acids. This compound is a metabolite of xylene, an aromatic hydrocarbon widely used as a solvent . It can be detected in urine and is used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .

Mechanism of Action

Target of Action

1-Benzofuran-2-Sulfonamide, also known as 2-BENZOFURANSULFONAMIDE, is a compound that has been found to have antimicrobial properties Benzofuran derivatives have been reported to be active towards different clinically approved targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby inhibiting their function and leading to antimicrobial effects.

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been reported to exhibit significant antimicrobial activity . For example, a synthesized compound, benzofuran carbohydrazide, displayed excellent activities against E. coli and S. aureus .

Action Environment

Factors such as temperature, moisture content of the soil, and timing of application can influence the mobility and fate of sulfonamides in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzamido)acetic acid involves the reaction of 2-methylbenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2-Methylbenzamido)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: 2-(2-Methylbenzamido)acetic acid is used as a reference standard in analytical chemistry for the detection and quantification of xylene exposure .

Biology: The compound is studied for its role as a biomarker in biological fluids, aiding in the diagnosis of metabolic disorders .

Medicine: Research is ongoing to explore its potential therapeutic applications in treating metabolic disorders related to mitochondrial fatty acid beta-oxidation .

Industry: It is used in the chemical industry for the synthesis of various derivatives and as an intermediate in organic synthesis .

Comparison with Similar Compounds

Hippuric acid: A similar acyl glycine, but without the methyl group on the benzene ring.

Benzamidoacetic acid: Similar structure but lacks the methyl substitution on the benzene ring.

Uniqueness: 2-(2-Methylbenzamido)acetic acid is unique due to its specific role as a metabolite of xylene and its diagnostic applications in detecting xylene exposure and metabolic disorders .

Biological Activity

1-Benzofuran-2-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by recent findings, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound belongs to a class of compounds known for their potential therapeutic applications. The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties, including activity against various bacterial strains and fungi. For instance, compounds derived from benzofuran have been tested against Mycobacterium tuberculosis with promising results, indicating low cytotoxicity and effective inhibition at micromolar concentrations .

- Anti-inflammatory Effects : Research has demonstrated that benzofuran compounds exhibit notable anti-inflammatory properties. A study highlighted that certain benzofurans significantly inhibited inflammation through pathways such as TLR4/NF-κB, suggesting their potential in treating inflammatory diseases .

- Anticancer Potential : The anticancer activity of benzofuran derivatives has been explored extensively. For example, specific derivatives have shown selective inhibition of cancer cell lines, with mechanisms involving the disruption of critical signaling pathways like AKT .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Modifications at specific positions on the benzofuran ring can enhance or diminish biological activity. For instance, studies indicate that substituents at the C-2 position significantly affect antimicrobial potency .

- Sulfonamide Group Influence : The presence of the sulfonamide group is essential for the compound's interaction with biological targets. Research indicates that modifications to this group can alter the binding affinity and selectivity towards carbonic anhydrases (CAs), which are implicated in various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study synthesized various benzofuran derivatives and assessed their antimicrobial activity against M. tuberculosis. The most active compound demonstrated an IC90 value below 0.60 μM, showcasing its potential as a novel antimycobacterial agent .

- Anti-inflammatory Mechanisms : In vitro assays revealed that certain benzofurans could reduce pro-inflammatory cytokine levels significantly. One compound was found to surpass standard anti-inflammatory drugs in efficacy .

- Anticancer Activity : A derivative was evaluated against lung cancer cell lines and exhibited selective inhibition of cell growth with an IC50 value of 16.4 μM, indicating its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

| Compound | Activity Type | IC50/MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | <0.60 | Effective against M. tuberculosis |

| 2-(4-methoxyphenyl)-benzofuran | Antimicrobial | 3.12 | Low cytotoxicity |

| Benzofuran derivative (MCC1019) | Anticancer | 16.4 | Selective inhibition in lung cancer |

| Benzofuran compound | Anti-inflammatory | N/A | Superior to standard anti-inflammatories |

Properties

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.